molecular formula C8H9NO3 B1254616 Melanoxazal

Melanoxazal

Cat. No. B1254616
M. Wt: 167.16 g/mol
InChI Key: BZXLEEHULFONSG-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melanoxazal is a natural product found in Trichoderma and Plectris with data available.

Scientific Research Applications

  • Melanin Biosynthesis Inhibition : Melanoxazal was discovered as a new melanin biosynthesis inhibitor from the fermentation broth of Trichoderma sp. It exhibits a novel oxazole-containing structure and has shown to inhibit melanin formation in the larval haemolymph of the silkworm, Bombyx mori, and has a strong inhibitory activity against mushroom tyrosinase (Takahashi et al., 1996).

  • Chemical Structure and Synthesis : The absolute configurations of Melanoxadin, MR-93A, Melanoxazal, and MR-93B were synthesized, providing a clearer understanding of the chemical structure and potential for the creation of related compounds (He et al., 2015).

  • Use in Treatment of Hyperpigmentation : In the context of hyperpigmentation treatment, traditional Chinese medicine extracts were screened for their efficacy, which relates to the broader study of melanin synthesis inhibition where compounds like Melanoxazal play a key role (Lam et al., 2010).

  • Biomedical and Technological Applications : The study of melanins and melanogenesis, where Melanoxazal is involved, has shown growing interest for various biomedical and technological applications, including in materials science, drug delivery systems, and environmental remediation devices (d’Ischia et al., 2015).

  • Antitumoral Therapy in Melanoma : The use of Melanoxazal in the context of melanoma treatment is part of a broader set of strategies employing various compounds for targeted drug delivery and therapy, reflecting its potential role in antitumor strategies (Rigon et al., 2015).

properties

Product Name

Melanoxazal

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(2E)-3-hydroxy-2-(1,3-oxazol-4-ylmethylidene)butanal

InChI

InChI=1S/C8H9NO3/c1-6(11)7(3-10)2-8-4-12-5-9-8/h2-6,11H,1H3/b7-2-

InChI Key

BZXLEEHULFONSG-UQCOIBPSSA-N

Isomeric SMILES

CC(/C(=C\C1=COC=N1)/C=O)O

Canonical SMILES

CC(C(=CC1=COC=N1)C=O)O

synonyms

(E)-4-(2'-formyl-3'-hydroxybuten-1'-yl)oxazole
melanoxazal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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